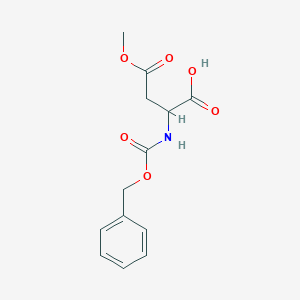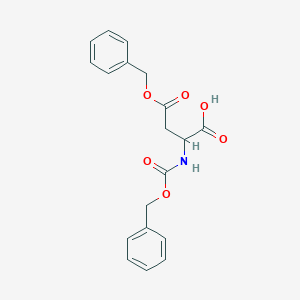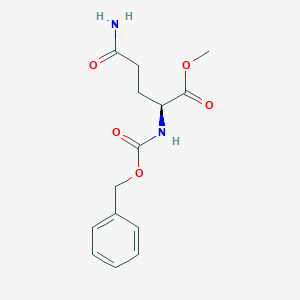
Z-Gln-ome
概要
説明
“Z-Gln-ome” is a chemical compound with the molecular formula C14H18N2O5 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of Z-Gln-ome involves various methods. One study mentions the use of UNCA and BOP/PyBroP coupling methods . Another study discusses the synthesis and conformational analysis of model pentapeptides with the sequence Z-Leu-Aib-Xaa-Gln-Valol .
Chemical Reactions Analysis
Z-Gln-ome is involved in various chemical reactions. For instance, gpTGase-catalyzed transamidation of Z-Gln-Gly by Gly-OMe proceeds with the involvement of substrate inhibition by Gly-OMe . This phenomenon, resulting from the binding of the nucleophile to the free enzyme, is a common feature of TGase-catalyzed reactions .
Physical And Chemical Properties Analysis
Z-Gln-ome has a molecular weight of 294.3 and a melting point of 138-139 °C . It is soluble in methanol . Its density is predicted to be 1.235±0.06 g/cm3 .
科学的研究の応用
Hydrogel Fabrication
Z-Gln-ome has been used in the fabrication of gelatin-based conductive hydrogels . These hydrogels, known as Gel–TG–ZQG, are created by integrating Z–Gln–Gly into gelatin polymers via enzymatic crosslinking . The introduction of carbobenzoxy groups creates dynamic π–π stacking interactions, which increase the elasticity and toughness of the hydrogel and improve the conductivity sensitivity by forming effective electronic pathways .
Mechanical Properties Enhancement
The mechanical properties of hydrogels can be significantly improved by the addition of Z-Gln-ome . For instance, a hydrogel with optimal mechanical properties (Gel–TG–ZQG (0.25)) exhibits a high storage modulus, compressive strength, tensile strength, and elongation at break .
Conductivity Sensitivity Improvement
Z-Gln-ome can improve the conductivity sensitivity of hydrogels by forming effective electronic pathways . This is achieved through the creation of dynamic π–π stacking interactions by the introduction of carbobenzoxy groups .
Strain Sensor Applications
Hydrogels containing Z-Gln-ome can be used as strain sensors . The Gel–TG–ZQG (0.25) hydrogel-based sensor, for example, exhibits a short response/recovery time and high sensitivity in small pressure ranges . It can detect full-range human activities, such as swallowing, fist clenching, knee bending, and finger pressing, with high sensitivity and stability .
Wearable Devices and Health-Monitoring Systems
Due to their excellent mechanical properties and conductivity sensitivity, hydrogels containing Z-Gln-ome have potential applications in wearable devices and health-monitoring systems . They can be used to detect a range of human activities with high sensitivity and stability .
Inhibitors of Hydrolytic Enzymes
Peptidyl fluoromethyl ketones, such as Z-Gln-ome, have numerous applications as inhibitors of hydrolytic enzymes . They can strongly and selectively inhibit serine and cysteine proteases .
Probes for Proteolytic Activity Study
Z-Gln-ome compounds can be used as probes to study the proteolytic activity of serine and cysteine proteases . They can help elucidate the role of these proteases in the onset and progress of several diseases .
Target-Based Design of Compounds
Peptidyl fluoromethyl ketones, such as Z-Gln-ome, are highly exploited for the target-based design of compounds for the treatment of topical diseases such as various types of cancer and viral infections .
作用機序
Safety and Hazards
将来の方向性
The future demand and key players in the Z-Gln-ome market are poised to play pivotal roles in shaping the industry’s trajectory . The Z-Gln-ome market growth refers to the sustained expansion of the market associated with Z-Gln-ome, marked by continuous increases in sales, revenue, and overall economic activity .
特性
IUPAC Name |
methyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLQIOYVRJQLOG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gln-ome | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was Z-Gln-OMe included in the study on Lysine-Vasopressin structure?
A: The researchers used Z-Gln-OMe [] as a model compound to help interpret the NMR spectra of lysine-vasopressin (LysVP) and its analogs. By comparing the chemical shifts and coupling constants of specific protons in Z-Gln-OMe with those in LysVP, the researchers aimed to deduce structural information about LysVP. Specifically, they were interested in understanding the conformational behavior of the glutamine residue within the larger peptide structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



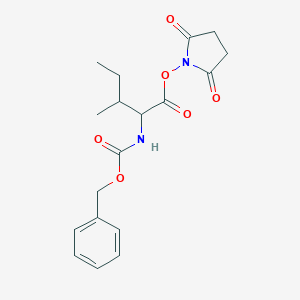
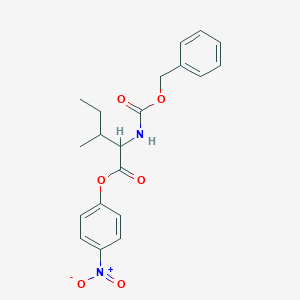
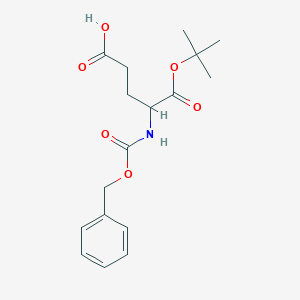

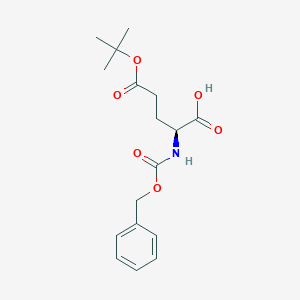

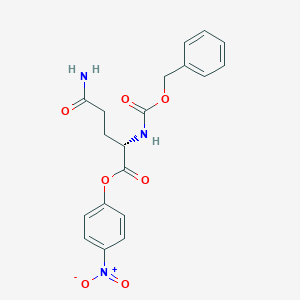
![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)




